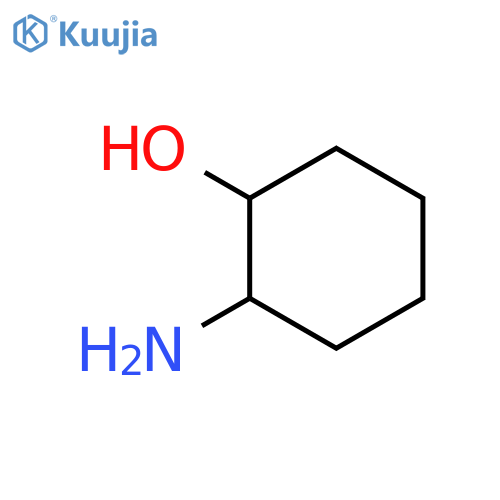

Cas no 108267-20-5 ((1S,2R)-2-aminocyclohexan-1-ol)

(1S,2R)-2-aminocyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S,2R)-2-Aminocyclohexanol

- Cyclohexanol, 2-amino-, (1S,2R)-

- (1S,2R)-2-aminocyclohexan-1-ol

- Cyclohexanol, 2-aMino-, (1S,2R)-

- DB-008726

- F53834

- cis-2-Amino-cyclohexanol, AldrichCPR

- 108267-20-5

- CS-0030062

- EN300-244069

- AS-0784

- AKOS006283754

- EN300-3083159

- cyclohexane, 1-amino-2-hydroxy-

- (2,6-Dichloro-3-nitro)benzylalcohol

- rac-(1R,2S)-2-aminocyclohexan-1-ol

- MFCD09260379

- 931-15-7

- DTXSID00369200

- SCHEMBL1168269

- PQMCFTMVQORYJC-RITPCOANSA-N

- cis-2-hydroxycyclohexylamine

-

- MDL: MFCD17976458

- インチ: InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1

- InChIKey: PQMCFTMVQORYJC-RITPCOANSA-N

- ほほえんだ: C1CC[C@@H]([C@@H](C1)N)O

計算された属性

- せいみつぶんしりょう: 115.10000

- どういたいしつりょう: 115.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 74.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 密度みつど: 1.037

- ふってん: 201 ºC

- フラッシュポイント: 75 ºC

- PSA: 46.25000

- LogP: 0.94890

(1S,2R)-2-aminocyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM200676-100mg |

(1S,2R)-2-Aminocyclohexanol |

108267-20-5 | 95% | 100mg |

$640 | 2023-11-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93569-250MG |

(1S,2R)-2-aminocyclohexan-1-ol |

108267-20-5 | 95% | 250MG |

¥ 2,310.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93569-500MG |

(1S,2R)-2-aminocyclohexan-1-ol |

108267-20-5 | 95% | 500MG |

¥ 3,841.00 | 2023-04-05 | |

| Chemenu | CM200676-250mg |

(1S,2R)-2-Aminocyclohexanol |

108267-20-5 | 95% | 250mg |

$960 | 2023-11-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S939257-250mg |

(1S,2R)-2-Aminocyclohexanol |

108267-20-5 | ≥98% | 250mg |

¥3,735.00 | 2022-08-31 | |

| Enamine | EN300-3083159-0.05g |

(1S,2R)-2-aminocyclohexan-1-ol |

108267-20-5 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| Ambeed | A163834-1g |

(1S,2R)-2-Aminocyclohexanol |

108267-20-5 | 98+% | 1g |

$864.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93569-250mg |

(1S,2R)-2-aminocyclohexan-1-ol |

108267-20-5 | 95% | 250mg |

¥2268.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93569-1g |

(1S,2R)-2-aminocyclohexan-1-ol |

108267-20-5 | 95% | 1g |

¥5657.0 | 2024-04-26 | |

| Key Organics Ltd | AS-0784-1g |

(1S,2R)-2-aminocyclohexan-1-ol |

108267-20-5 | >95% | 1g |

£568.00 | 2025-02-08 |

(1S,2R)-2-aminocyclohexan-1-ol 関連文献

-

1. 459. Deamination of the four epimeric 4-t-butyl-2-aminocyclohexanols and comments on the course of the deamination of cis-2-aminocyclohexanol and cis-2-aminocycloheptanolM. Chérest,H. Felkin,J. Sicher,F. ?ipo?,M. Tichy J. Chem. Soc. 1965 2513

-

2. 123. Mechanism and stereochemistry of the addition of nitrogen dioxide to olefinsJ. C. D. Brand,I. D. R. Stevens J. Chem. Soc. 1958 629

-

3. Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reactionPeter G. Sammes,Dean Thetford J. Chem. Soc. Perkin Trans. 1 1989 655

-

Yi-Wen Xie,Zhen-Ni Zhao,Zi-Wei Lin,Yu-Hao Wang,Ya-Qun Liu,Yi-Yong Huang Chem. Commun. 2021 57 2364

-

5. Journal: index of subjects, 1965

(1S,2R)-2-aminocyclohexan-1-olに関する追加情報

(1S,2R)-2-アミノシクロヘキサン-1-オール(CAS No. 108267-20-5)の総合解説:特性・応用・最新研究動向

(1S,2R)-2-アミノシクロヘキサン-1-オール(CAS No. 108267-20-5)は、キラルなシクロヘキサン骨格にアミノ基とヒドロキシル基が立体選択的に配置された重要な有機化合物です。近年、不斉合成や医薬品中間体としての需要が高まっており、創薬化学や材料科学分野で注目を集めています。

本化合物の最大の特徴は、その立体特異性にあります。(1S,2R)-配置という絶対配置が、生体分子との相互作用に大きな影響を与えるため、標的治療薬の設計や酵素阻害剤開発において重要な役割を果たします。特に抗ウイルス剤や神経疾患治療薬の合成中間体としての応用研究が活発です。

合成方法に関しては、不斉触媒反応を用いた効率的な製法が多数報告されています。例えば、シクロヘキセン誘導体のアミノヒドロキシル化反応や、酵素的不斉合成による光学活性体の選択的生成が代表的です。これらの手法は、グリーンケミストリーの観点からも評価が高く、持続可能な合成プロセスとして注目されています。

分析技術の進歩により、立体化学的純度の評価がより精密に行えるようになりました。HPLC-キラルカラムや円二色性(CD)分光法などの手法が、���学純度の保証に不可欠です。また、結晶多形の制御に関する研究も進んでおり、医薬品製剤における安定性向上に貢献しています。

市場動向を見ると、バイオ医薬品や精密医療の需要拡大に伴い、本化合物を含むキラルビルディングブロックの需要が増加しています。特に個別化医療やオーダーメイド治療の進展が、高純度光学活性化合物への要求をさらに高めています。

安全性に関する研究では、生分解性や生態毒性の評価が進められており、環境負荷低減を考慮した取り組みが行われています。代替溶媒の使用やカスケード反応の導入など、環境調和型合成手法の開発が進展しています。

今後の展望として、AI創薬や機械学習を活用した分子設計への応用が期待されています。構造活性相関(SAR)解析やin silicoスクリーニングとの組み合わせにより、新たな薬理作用の発見が加速する可能性があります。

学術的には、分子認識や超分子化学分野での応用研究が活発です。本化合物の水素結合能力を利用した分子デバイスやセンサー材料の開発が進められており、機能性材料としての可能性も探られています。

産業応用面では、液晶材料や高性能ポリマーのモノマーとしての利用が検討されています。特に自己組織化特性を活かしたナノ材料設計への応用が注目されており、次世代エレクトロニクス材料としての可能性が研究されています。

規制動向としては、REACH規制やGMPガイドラインへの対応が重要です。医薬品原薬として使用される場合、ICHガイドラインに基づいた不純物プロファイリングや安定性試験が求められます。

最後に、サプライチェーンの観点からは、安定供給と品質保証が重要な課題です。グローバル調達戦略やバックアップ合成経路の確立が、研究開発の継続性を支える鍵となります。

108267-20-5 ((1S,2R)-2-aminocyclohexan-1-ol) 関連製品

- 13552-09-5(2-Aminooctadecane-1,3-diol)

- 59260-76-3(trans-2-aminocyclopentanol)

- 6850-38-0(2-Aminocyclohexanol)

- 6982-39-4(rel-(1R,2R)-2-Aminocyclohexanol)

- 57070-95-8(cis-2-aminocyclopentanol)

- 24006-62-0(Sphinganine-C20)

- 3102-56-5(DL-erythro-Dihydrosphingosine)

- 260065-85-8((1R,2S)-2-aminocyclopentan-1-ol)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)